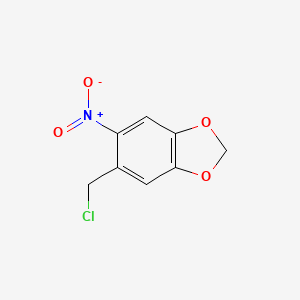
Ethyl (4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)acetate is an organic compound with the molecular formula C11H19NO3 It is a derivative of oxazine, a heterocyclic compound containing one oxygen and one nitrogen atom in a six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with 2-amino-2-methyl-1-propanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazine ring.
Reaction Conditions:
Reagents: Ethyl acetoacetate, 2-amino-2-methyl-1-propanol
Catalyst: Acid catalyst (e.g., sulfuric acid)
Solvent: Typically an organic solvent like ethanol
Temperature: Moderate temperatures (around 60-80°C)
Time: Several hours to complete the reaction
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxazine ring to more saturated structures.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of more saturated oxazine derivatives.
Substitution: Formation of amides, alcohols, or other substituted products.
Aplicaciones Científicas De Investigación
Ethyl (4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Ethyl (4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)acetate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The oxazine ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Ethyl (4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)acetate can be compared with other oxazine derivatives and related compounds:
4H-1,3-Oxazine: Similar in structure but with different substituents, leading to variations in reactivity and applications.
2H-Pyran: Another heterocyclic compound with oxygen in the ring, but lacking nitrogen, resulting in different chemical properties.
Indole Derivatives: While structurally different, indoles also contain nitrogen and are widely studied for their biological activity.
The uniqueness of this compound lies in its specific substitution pattern on the oxazine ring, which imparts distinct chemical and physical properties.
Propiedades
| 36867-19-3 | |
Fórmula molecular |
C11H19NO3 |
Peso molecular |
213.27 g/mol |
Nombre IUPAC |
ethyl 2-(4,4,6-trimethyl-5,6-dihydro-1,3-oxazin-2-yl)acetate |
InChI |
InChI=1S/C11H19NO3/c1-5-14-10(13)6-9-12-11(3,4)7-8(2)15-9/h8H,5-7H2,1-4H3 |
Clave InChI |
IUFUGHCZKJFMCM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=NC(CC(O1)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[4-[(E)-[[2-(3-chloro-4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B12001897.png)


![N'-[(E)-(2,6-dichlorophenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B12001906.png)
![4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12001909.png)
![2-(4-Bromophenyl)-9-chloro-5-(3,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12001913.png)
![2-Hydroxy-5-nitrobenzaldehyde [4-(4-chloroanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B12001922.png)
![3-[(E)-{2-[6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl]hydrazinylidene}methyl]phenol](/img/structure/B12001932.png)

![5-(4-Tert-butylphenyl)-4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12001944.png)


